Cas no 2549022-83-3 (2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one)

2-(2-Chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a synthetic organic compound featuring a chlorophenyl and pyridinyloxy-substituted azetidine scaffold. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules targeting receptor modulation or enzyme inhibition. The presence of both aromatic and heterocyclic moieties enhances its versatility for further functionalization. The compound’s rigid azetidine core may contribute to improved metabolic stability and binding affinity in drug design. Its well-defined molecular architecture allows for precise structural modifications, making it a valuable candidate for medicinal chemistry research and lead optimization studies.
2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one structure
2549022-83-3 structure
Product Name:2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
CAS No:2549022-83-3
MF:C16H15ClN2O2
MW:302.755502939224
CID:5313031
PubChem ID:154884084
Update Time:2025-05-23

2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • AKOS040717577
    • F6709-3646
    • 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
    • 2549022-83-3
    • 2-(2-Chlorophenyl)-1-[3-(4-pyridinyloxy)-1-azetidinyl]ethanone
    • Inchi: 1S/C16H15ClN2O2/c17-15-4-2-1-3-12(15)9-16(20)19-10-14(11-19)21-13-5-7-18-8-6-13/h1-8,14H,9-11H2
    • InChI Key: DCXWDFUIOBDNDY-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CC(OC2C=CN=CC=2)C1)CC1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 302.0822054g/mol
  • Monoisotopic Mass: 302.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • Density: 1.324±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 502.2±50.0 °C(Predicted)
  • pka: 6.36±0.10(Predicted)

2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one Pricemore >>

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Additional information on 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one

2-(2-Chlorophenyl)-1-[3-(Pyridin-4-yloxy)azetidin-1-yl]ethan-1-one: A Comprehensive Overview

2-(2-Chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one (CAS No. 2549022-83-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its CAS number 2549022-83-3, is characterized by its intricate molecular architecture, which includes a chlorophenyl group, a pyridinyl-oxyazetidine moiety, and an ethanone functional group. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.

The synthesis of 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been extensively studied in recent years. One of the most notable synthetic routes involves the coupling of 4-hydroxypyridine with an azetidine derivative, followed by the introduction of the chlorophenyl and ethanone groups. This multi-step process requires precise control over reaction conditions to ensure high yields and purity. The synthetic methodology has been optimized to minimize side reactions and improve overall efficiency, making it suitable for large-scale production.

In terms of its biological activity, 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in key metabolic pathways. For instance, it has been found to effectively inhibit the activity of certain kinases, which are crucial targets in the treatment of cancer and inflammatory diseases. The compound's ability to selectively bind to these enzymes makes it a valuable tool for understanding their roles in disease progression and for developing targeted therapies.

Recent research has also explored the pharmacokinetic properties of 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one. In vitro and in vivo studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its intended target sites within the body and exert its therapeutic effects without causing significant side effects. Additionally, the compound's low toxicity profile further enhances its potential as a safe and effective therapeutic agent.

The therapeutic potential of 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been evaluated in several preclinical models. In cancer research, it has shown significant antiproliferative effects against various tumor cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis and inhibit cell cycle progression makes it a promising candidate for further development as an anticancer agent. Similarly, in inflammatory disease models, it has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines.

To further validate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one in human subjects. Early results from phase I trials have been encouraging, with no major adverse events reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later-stage clinical trials and ultimately bringing it to market as a novel therapeutic option.

In conclusion, 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one (CAS No. 2549022-83-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its promising biological activities and favorable pharmacokinetic properties, make it a highly attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing our understanding of disease biology and improving patient outcomes.

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